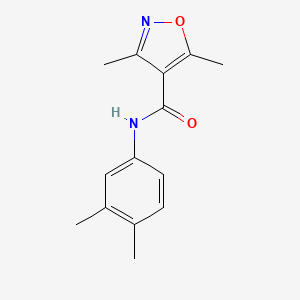

N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Description

N-(3,4-Dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic carboxamide derivative featuring an isoxazole core substituted with methyl groups at the 3- and 5-positions, coupled to a 3,4-dimethylphenyl moiety via a carboxamide linkage. Isoxazole derivatives are commonly employed in agriculture due to their stability and bioactivity, often targeting enzyme systems in pests or weeds.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHCNLQFKYNFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Chemical Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 289630-30-4

- Purity : >90% .

The compound exhibits its biological effects primarily through the inhibition of specific protein interactions involved in cell proliferation and apoptosis. Notably, it has been shown to interact with the MDM2 protein, an E3 ubiquitin ligase that regulates p53 activity. By inhibiting MDM2, this compound can potentially reactivate p53 pathways in cancer cells, leading to increased apoptosis and reduced tumor growth.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound:

- IC50 Values :

| Cell Line | IC50 (μM) |

|---|---|

| EU-3 (ALL) | 0.3 |

| NB-1643 | 0.5 |

| SHEP1 | 0.6 |

| LA1–55N | 1.2 |

Cytotoxicity Assays

In WST cytotoxicity assays:

- The compound exhibited potent cytotoxicity across multiple cancer cell lines.

- Colony formation assays revealed a significant reduction in colony number and size in treated cells compared to controls .

Study on Hematopoiesis

A critical evaluation was conducted to assess the impact of this compound on normal hematopoiesis:

- Clonogenic assays using human normal bone marrow mononuclear cells indicated that treatment with the compound did not significantly affect colony formation compared to control groups.

- In contrast, doxorubicin treatment resulted in a marked reduction in both colony number and size .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Substituents : The presence of methyl groups at the 3 and 5 positions on the isoxazole ring enhances its potency.

- Electronic Effects : The electronic properties of substituents on the phenyl ring play a crucial role in modulating activity; electron-donating groups tend to improve potency while bulkier substituents can diminish it .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are carboxamides and related aryl-substituted pesticides. Below is a comparative analysis based on structural features, substituent effects, and documented uses:

Table 1: Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

- Phenyl Ring Substitutions: Methyl vs. Chlorinated analogs (e.g., Propanil, Diuron) exhibit stronger binding to photosynthetic enzymes or acetylcholinesterase due to electron-withdrawing effects . 3,4-Dimethylphenyl vs. 3,4-Dichlorophenyl: The dimethyl configuration may favor hydrophobic interactions, while dichloro substituents enhance electrophilic reactivity, as seen in Diuron’s herbicidal potency .

- Heterocyclic Core: Isoxazole vs. Pyrimidinetrione (Fenoxacrim): Isoxazoles are smaller, rigid heterocycles with moderate electron-withdrawing properties, whereas pyrimidinetriones (e.g., Fenoxacrim) offer multiple hydrogen-bonding sites for target engagement . Carboxamide vs. Carbamate (Meobal): Carbamates hydrolyze more readily to release toxic methyl isocyanate, making them potent neurotoxins. Carboxamides, by contrast, are more stable and may require metabolic activation .

Functional Implications

- Mode of Action: The target compound’s isoxazole-carboxamide structure lacks the urea or carbamate groups critical for photosynthesis inhibition (Diuron) or acetylcholinesterase disruption (Meobal). Instead, its bioactivity may rely on binding to alternative targets, such as mitochondrial complex II (succinate dehydrogenase inhibitors), a common mode for isoxazole derivatives . Selectivity: Methyl groups on the phenyl ring may reduce non-target toxicity compared to chlorinated analogs, as seen in the lower mammalian toxicity of dimethyl-substituted carbamates .

Environmental Persistence :

- Methyl substituents likely enhance lipophilicity, increasing soil adsorption and persistence relative to hydrolytically labile carbamates or ureas .

Preparation Methods

Oxime Formation and Cyclization

Oxime Synthesis :

Hydroxylamine hydrochloride reacts with ethyl acetoacetate in ethanol under basic conditions (sodium acetate) at 80–90°C to form the corresponding oxime.

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{CH}3\text{C(=NOH)CH}_2\text{COOEt}

$$Cyclization to Isoxazole :

The oxime undergoes cyclization with ethyl acetoacetate in the presence of anhydrous ZnCl₂ as a catalyst. Heating at 120–130°C for 1–2 hours yields ethyl 3,5-dimethylisoxazole-4-carboxylate:

$$

\text{CH}3\text{C(=NOH)CH}2\text{COOEt} + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{ZnCl}_2, \Delta} \text{Ethyl 3,5-dimethylisoxazole-4-carboxylate}

$$Ester Hydrolysis :

The ester is saponified using 5% NaOH at room temperature, followed by acidification with 2 N HCl to isolate 3,5-dimethylisoxazole-4-carboxylic acid:

$$

\text{Ethyl 3,5-dimethylisoxazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{3,5-Dimethylisoxazole-4-carboxylic acid}

$$

Key Data :

Carboxamide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to the corresponding carboxamide through a two-step process involving acid chloride formation and nucleophilic acyl substitution.

Acid Chloride Synthesis

- Reaction with Thionyl Chloride :

3,5-Dimethylisoxazole-4-carboxylic acid reacts with excess thionyl chloride (SOCl₂) under reflux (70–80°C) for 2–3 hours:

$$

\text{3,5-Dimethylisoxazole-4-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3,5-Dimethylisoxazole-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Optimization Note :

Amidation with 3,4-Dimethylaniline

The acid chloride reacts with 3,4-dimethylaniline in dichloromethane (DCM) under reflux to form the target carboxamide:

$$

\text{3,5-Dimethylisoxazole-4-carbonyl chloride} + \text{H}2\text{N-C}6\text{H}3(\text{CH}3)_2 \xrightarrow{\text{DCM, \Delta}} \text{N-(3,4-Dimethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide}

$$

Reaction Conditions :

Purification :

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (DMSO-d₆, 300 MHz) :

δ 2.25 (s, 3H, isoxazole-CH₃), 2.32 (s, 3H, isoxazole-CH₃), 2.45 (s, 6H, Ar-CH₃), 7.15–7.45 (m, 3H, Ar-H), 10.2 (s, 1H, NH).¹³C NMR (DMSO-d₆, 100 MHz) :

δ 11.8 (isoxazole-CH₃), 19.5 (Ar-CH₃), 112.5 (isoxazole-C), 157.8 (C=O), 160.3 (C=N).IR (KBr, cm⁻¹) :

3320 (N-H stretch), 1675 (C=O), 1590 (C=N), 1510 (C=C).

Elemental Analysis

Industrial-Scale Considerations

Catalytic Optimization

Q & A

Q. Advanced

- Bioisosteric replacement : Substitute the isoxazole ring with thiazole or oxadiazole to assess electronic effects on bioactivity.

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) using software like Schrödinger Phase.

- Free-energy perturbation (FEP) : Quantify binding affinity changes in molecular dynamics simulations when modifying methyl substituents .

What analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%).

- NMR : ¹H/¹³C spectra in DMSO-d₆ or CDCl₃ to confirm substituent integration and coupling patterns.

- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular ion ([M+H]⁺) with <5 ppm mass error .

How do electronic effects of methyl groups influence reactivity in derivatization reactions?

Q. Advanced

- Steric hindrance : 3,5-Dimethyl groups on the isoxazole ring reduce nucleophilic substitution rates at the 4-position.

- Electron-donating effects : Methyl groups increase electron density on the carboxamide, enhancing electrophilicity in acylation reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions with electron-deficient aryl halides .

What methodological challenges arise in computational docking studies of this compound?

Q. Advanced

- Conformational flexibility : The carboxamide linker and aryl rings require exhaustive conformational sampling (e.g., using Glide SP or Induced Fit Docking).

- Charge assignment : Partial charges for the isoxazole ring (calculated via RESP or AM1-BCC) must align with quantum mechanical data.

- Solvation effects : Include explicit water molecules or use MM-PBSA/GBSA to account for desolvation penalties .

What are best practices for optimizing reaction yields in synthesis?

Q. Basic

- Coupling agents : Use HBTU or EDCI with DIPEA for carboxamide bond formation (yields >80%).

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acid chloride formation).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.